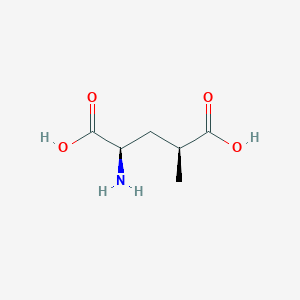

D-Glutamic acid, 4-methyl-, (4S)-

CAS No.: 97550-62-4

Cat. No.: VC17062457

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97550-62-4 |

|---|---|

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | (2R,4S)-2-amino-4-methylpentanedioic acid |

| Standard InChI | InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |

| Standard InChI Key | KRKRAOXTGDJWNI-IUYQGCFVSA-N |

| Isomeric SMILES | C[C@@H](C[C@H](C(=O)O)N)C(=O)O |

| Canonical SMILES | CC(CC(C(=O)O)N)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Stereochemistry

D-Glutamic acid, 4-methyl-, (4S)-, systematically named (2R,4S)-2-amino-4-methylpentanedioic acid , features a five-carbon backbone with a methyl group at the fourth carbon and amino and carboxyl groups at the second and fifth positions, respectively. The stereochemistry is defined by the (2R,4S) configuration, which distinguishes it from other stereoisomers. The compound’s 3D conformation, validated by PubChem’s interactive models , reveals a folded structure that optimizes interactions with enzymatic active sites.

The SMILES notation and InChIKey KRKRAOXTGDJWNI-IUYQGCFVSA-N provide unambiguous representations of its stereochemistry. These identifiers are critical for computational drug design and database searches.

Physicochemical Properties

With a molecular weight of 161.16 g/mol , this compound exhibits moderate solubility in aqueous solutions, influenced by its ionizable carboxyl and amino groups. The methyl substitution at C4 introduces steric hindrance, potentially altering its binding affinity compared to unmodified glutamic acid.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 97550-62-4 | |

| Molecular Formula | ||

| Molecular Weight | 161.16 g/mol | |

| IUPAC Name | (2R,4S)-2-amino-4-methylpentanedioic acid | |

| ChEMBL ID | CHEMBL85447 |

Synthesis and Structural Analysis

Synthetic Routes

The synthesis of 4-methyl-D-glutamic acid derivatives involves stereoselective methods to ensure the (2R,4S) configuration. de Dios et al. described a multi-step process starting from protected glutamic acid precursors, incorporating methyl groups via alkylation or cross-coupling reactions. Optically pure isomers were obtained using chiral resolving agents or enzymatic catalysis.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy confirm the compound’s stereochemistry. The methyl group’s proton resonance appears as a doublet at δ 1.2–1.4 ppm in -NMR, while carboxyl groups show characteristic signals near δ 170–175 ppm in -NMR .

Pharmacological Applications: Glutamate Racemase Inhibition

Mechanism of Action

Glutamate racemase (MurI) catalyzes the conversion of L-glutamate to D-glutamate, a precursor for bacterial peptidoglycan synthesis. D-Glutamic acid, 4-methyl-, (4S)-, acts as a competitive inhibitor by mimicking the substrate’s stereochemistry, binding to the active site with high affinity () .

Structure-Activity Relationship (SAR)

SAR studies reveal that aryl and heteroaryl substitutions at the C4 position enhance inhibitory potency:

-

2-Naphthylmethyl derivative (10): IC = 0.1 μg/mL

-

Benzothienyl derivative (69): IC = 0.036 μg/mL

-

Biphenyl derivative (74): IC = 0.01 μg/mL

The (2R,4S) configuration is critical; enantiomers show negligible activity.

Table 2: Inhibitory Activity of Key Derivatives

| Compound | Substituent | IC (μg/mL) |

|---|---|---|

| 10 | 2-Naphthylmethyl | 0.100 |

| 69 | Benzothienyl | 0.036 |

| 74 | Biphenyl | 0.010 |

In Vivo Efficacy

In murine models of Streptococcus pneumoniae infection, compound 74 reduced bacterial load by 99% at 25 mg/kg . This efficacy underscores its potential as a lead candidate for antibiotics targeting drug-resistant pathogens.

Biochemical Role and Disease Associations

Metabolic Dysregulation in Gout

A metabolomics study identified D-glutamic acid, 4-methyl-, (4S)-, as a differentially expressed metabolite in gout patients, with a 1.76-fold increase compared to healthy controls (). This elevation correlates with hyperuricemia and inflammatory pathways, suggesting a role in purine metabolism or oxidative stress.

Table 3: Metabolite Changes in Gout

| Metabolite | Fold-Change | Adjusted -value |

|---|---|---|

| D-Glutamic acid | 1.76 | |

| Uric acid | 1.72 | |

| L-Glutamic acid | 1.73 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume